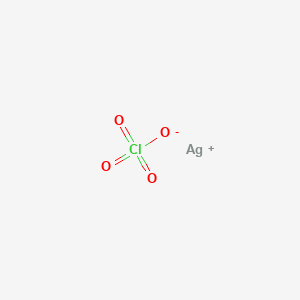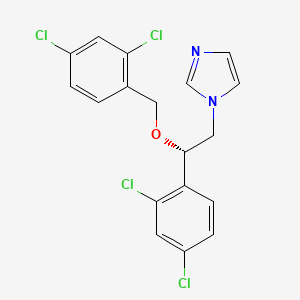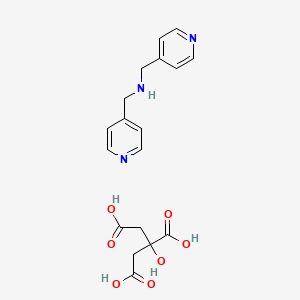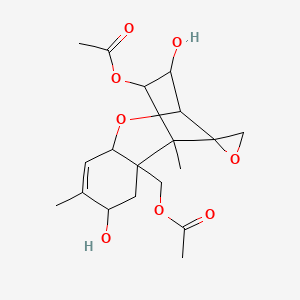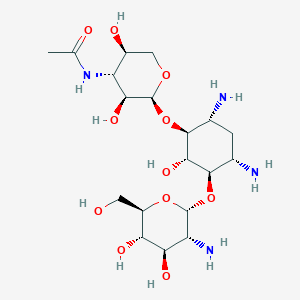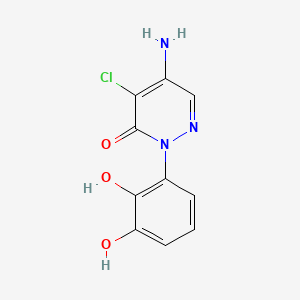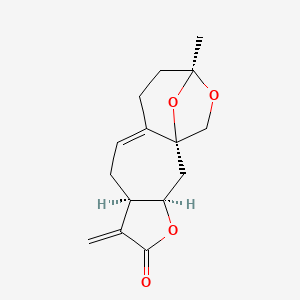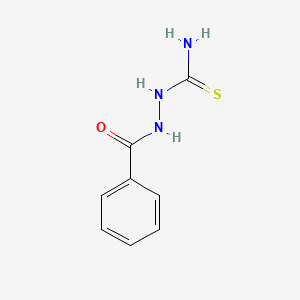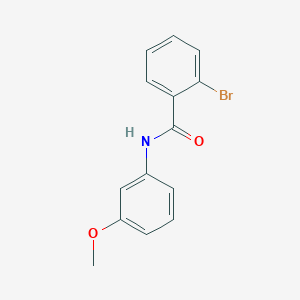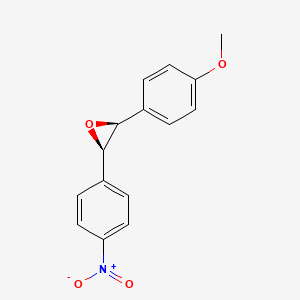
Indiumphosphid
Übersicht
Beschreibung
Indium phosphide is a binary semiconductor composed of indium and phosphorus. It has a face-centered cubic crystal structure, identical to that of gallium arsenide and most of the III-V semiconductors . This compound is known for its superior electron mobility and high thermal conductivity, making it a valuable material in the fields of optoelectronics and high-speed electronics .
Wissenschaftliche Forschungsanwendungen
Indium phosphide has a wide range of scientific research applications:
Optoelectronics: It is used as a substrate for epitaxial growth of other semiconductors, such as indium gallium arsenide, for high-speed optoelectronic devices like laser diodes and photonic integrated circuits
High-Speed Electronics: Due to its superior electron mobility, indium phosphide is used in high-frequency and high-power electronic devices.
Photovoltaics: Indium phosphide is employed in the development of high-efficiency solar cells.
Quantum Dots: Indium phosphide quantum dots are used in light-emitting diodes, luminescent solar concentrators, and biomedical imaging.
Wirkmechanismus
Target of Action
Indium Phosphide (InP) is a binary semiconductor composed of indium and phosphorus . It primarily targets optoelectronic components, high-speed electronics, and photovoltaics . InP is used as a substrate for epitaxial optoelectronic devices based on other semiconductors, such as indium gallium arsenide . It is also used in high-power and high-frequency electronics due to its superior electron velocity .
Mode of Action
InP interacts with its targets by leveraging its unique physical and chemical properties. It has a direct bandgap, making it useful for optoelectronics devices like laser diodes and photonic integrated circuits . This direct bandgap property allows efficient light emission, an indispensable trait required by many optoelectronic applications . Moreover, compared to silicon, InP showcases a higher electron velocity, making it a perfect choice for high-paced electronic circuits .
Biochemical Pathways
It plays a crucial role in the conversion principle between light and electricity . Its influence permeates various optoelectronic mediums including lasers, photodetectors, solar cells, and beyond .
Pharmacokinetics
For instance, the electron mobility of InP is 5400 cm²/(V·s) at 300 K , which can be considered as a measure of how quickly an electron can move through the InP crystal lattice under an electric field.
Result of Action
The primary result of InP’s action is the efficient conversion of electrical signals into light and vice versa. This makes it an ideal material for optoelectronic devices like laser diodes and photonic integrated circuits . It is also used in high-power and high-frequency electronics because of its superior electron velocity .
Action Environment
The performance of InP can be influenced by environmental factors. For instance, its natural oxide layer affords excellent passivation qualities, safeguarding underlying tiers from environmental factors, thereby boosting device longevity . Furthermore, temperature changes can affect the effective emission from InP .
Biochemische Analyse
Biochemical Properties
Indium phosphide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indium phosphide quantum dots have been shown to interact with oxidative stress-related enzymes and apoptosis-related proteins. These interactions often lead to changes in the expression of genes related to oxidative stress and apoptosis . The surface properties of indium phosphide quantum dots can significantly influence these interactions, highlighting the importance of surface chemistry in their biological behavior .
Cellular Effects
Indium phosphide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indium phosphide quantum dots can induce oxidative stress in renal cells, leading to the upregulation of genes associated with oxidative stress and apoptosis . This compound can also affect the inflammatory response in cells, further impacting cellular function .
Molecular Mechanism
The molecular mechanism of indium phosphide involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indium phosphide quantum dots can bind to oxidative stress-related enzymes, leading to their activation or inhibition . This binding can result in the upregulation of apoptosis-related genes, such as Bax and Caspase 3, 7, and 9 . The surface chemical properties of indium phosphide quantum dots play a significant role in these molecular interactions .
Temporal Effects in Laboratory Settings
The effects of indium phosphide change over time in laboratory settings. Studies have shown that indium phosphide quantum dots can remain stable for extended periods, but their biological effects can vary depending on their surface properties and the duration of exposure . Over time, indium phosphide quantum dots can induce oxidative stress and inflammation in renal tissues, leading to long-term changes in cellular function .
Dosage Effects in Animal Models
The effects of indium phosphide vary with different dosages in animal models. At lower doses, indium phosphide quantum dots may not cause significant toxicity, but higher doses can lead to adverse effects, including renal toxicity and inflammation . Dose-dependent increases in lung and spleen weight have been observed in animal studies, indicating potential systemic effects at higher doses .
Metabolic Pathways
Indium phosphide is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, particularly in oxidative stress-related pathways . The interaction of indium phosphide quantum dots with oxidative stress-related enzymes can lead to changes in the levels of reactive oxygen species and other metabolites .
Transport and Distribution
Indium phosphide is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . Indium phosphide quantum dots have been observed to accumulate in renal tissues, highlighting the importance of understanding their transport and distribution in biological systems .
Subcellular Localization
The subcellular localization of indium phosphide can affect its activity and function. Indium phosphide quantum dots can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence their interactions with biomolecules and their overall biological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Indium phosphide can be synthesized through several methods:
Direct Combination: The direct combination of purified indium and phosphorus at high temperatures and pressures.
Reaction of White Phosphorus and Indium Iodide: This reaction occurs at approximately 400°C.
Thermal Decomposition: A mixture of a trialkyl indium compound and phosphine can be thermally decomposed to produce indium phosphide.
Industrial Production Methods: In industrial settings, indium phosphide is often produced using metal-organic chemical vapor deposition (MOCVD) or molecular beam epitaxy (MBE). These methods involve the use of high-purity indium and phosphorus precursors to grow epitaxial layers of indium phosphide on suitable substrates .
Analyse Chemischer Reaktionen
Indium phosphide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Sulfur or selenium compounds under controlled conditions.
Major Products:
Oxidation: Indium oxide and phosphorus oxides.
Reduction: Elemental indium and phosphine.
Substitution: Indium sulfide or indium selenide.
Vergleich Mit ähnlichen Verbindungen
Indium phosphide is often compared with other III-V semiconductors, such as:
Gallium Arsenide: Both have similar crystal structures and are used in optoelectronics, but indium phosphide has a higher electron mobility and thermal conductivity.
Indium Gallium Arsenide: This compound is used in conjunction with indium phosphide for infrared light-sensitive applications.
Gallium Nitride: While gallium nitride is used for blue light-emitting diodes, indium phosphide is preferred for infrared and high-speed applications.
Indium phosphide stands out due to its direct bandgap, high electron mobility, and superior thermal conductivity, making it a unique and valuable material in various advanced technological applications .
Eigenschaften
IUPAC Name |
indiganylidynephosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/In.P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXJNWSHGFTCBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P#[In] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
InP | |
| Record name | indium(III) phosphide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Indium(III)_phosphide | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Indium phosphide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Indium_phosphide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3031444 | |
| Record name | Indium phosphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3031444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.792 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brittle metal; [Hawley] Dark grey lumps; Insoluble in water; [MSDSonline] | |
| Record name | Indium phosphide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5625 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Slightly soluble in acid, Slightly soluble in mineral acids | |
| Record name | INDIUM PHOSPHIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6935 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
4.81 g/cu cm | |
| Record name | INDIUM PHOSPHIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6935 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Analysis of genetic alterations in indium phosphide-induced hepatocellular adenomas and carcinomas revealed mutations in H-ras and alpha-catenin that were identical to those found in human hepatocellular neoplasms. This suggests a similar pathway of carcinogenesis in both species. | |
| Record name | INDIUM PHOSPHIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6935 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Brittle mass with metallic appearance, Black, cubic crystals | |
CAS No. |
22398-80-7 | |
| Record name | Indium phosphide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22398-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indium phosphide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022398807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indium phosphide (InP) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Indium phosphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3031444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indium phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.856 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDIUM PHOSPHIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD36LG60G1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | INDIUM PHOSPHIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6935 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
1070 °C | |
| Record name | INDIUM PHOSPHIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6935 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


